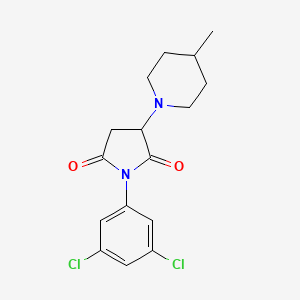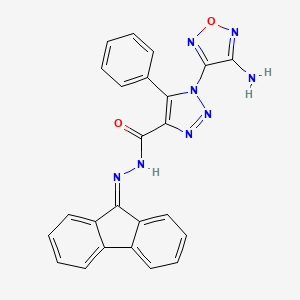![molecular formula C29H20BrClN4OS B11536348 1-[4-(4-bromophenyl)-3'-(2-chlorophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11536348.png)
1-[4-(4-bromophenyl)-3'-(2-chlorophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-BROMOPHENYL)-3’-(2-CHLOROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE is a complex organic compound that features a unique spiro structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple aromatic rings and heteroatoms in its structure suggests that it may exhibit interesting chemical and biological properties.
Preparation Methods
The synthesis of 1-[4-(4-BROMOPHENYL)-3’-(2-CHLOROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the phthalazine core: This can be achieved through the condensation of appropriate hydrazine derivatives with phthalic anhydride.
Introduction of the thiadiazole ring: This step involves the cyclization of the phthalazine derivative with thiosemicarbazide under acidic conditions.
Spiro formation: The spiro linkage is formed by reacting the intermediate with suitable aryl halides under basic conditions.
Final functionalization:
Industrial production methods would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-[4-(4-BROMOPHENYL)-3’-(2-CHLOROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anticancer or antimicrobial agent.
Materials Science: Its spiro structure could be useful in the design of novel organic materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions of spiro compounds with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-[4-(4-BROMOPHENYL)-3’-(2-CHLOROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple aromatic rings and heteroatoms suggests that it could engage in π-π stacking, hydrogen bonding, and hydrophobic interactions with its targets.
Comparison with Similar Compounds
Similar compounds to 1-[4-(4-BROMOPHENYL)-3’-(2-CHLOROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE include other spiro compounds and heterocyclic derivatives. For example:
Spirooxindoles: Known for their biological activity and use in drug discovery.
Spirocyclic piperidines: Used in the synthesis of pharmaceuticals and agrochemicals.
Thiadiazole derivatives: Known for their antimicrobial and anticancer properties.
The uniqueness of 1-[4-(4-BROMOPHENYL)-3’-(2-CHLOROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE lies in its specific combination of functional groups and spiro structure, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C29H20BrClN4OS |
|---|---|
Molecular Weight |
587.9 g/mol |
IUPAC Name |
1-[4'-(4-bromophenyl)-4-(2-chlorophenyl)-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]ethanone |
InChI |
InChI=1S/C29H20BrClN4OS/c1-19(36)28-33-35(26-14-8-7-13-25(26)31)29(37-28)24-12-6-5-11-23(24)27(20-15-17-21(30)18-16-20)32-34(29)22-9-3-2-4-10-22/h2-18H,1H3 |
InChI Key |
IREIQSBDVFJTLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C5=CC=C(C=C5)Br)C6=CC=CC=C6Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![butyl 4-{[(E)-(3-chloro-6-hydroxy-2,4-dimethyl-5-nitrophenyl)methylidene]amino}benzoate](/img/structure/B11536266.png)


![2-Bromo-4-chloro-6-[(E)-[(2-hydroxyphenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11536285.png)
![4-bromo-2-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol](/img/structure/B11536289.png)
![2-(4-Chlorophenoxy)-N'-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11536301.png)
![4,4'-methanediylbis{N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-methylaniline}](/img/structure/B11536313.png)
![1-{2-[(E)-{2-[2-(azepan-1-ylsulfonyl)-4-nitrophenyl]hydrazinylidene}methyl]phenyl}-N,N-diethylpiperidine-3-carboxamide](/img/structure/B11536318.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-bromophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11536319.png)
![N'-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]-4-nitrobenzohydrazide](/img/structure/B11536324.png)

![2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B11536336.png)
![N-[(4Z)-1-(4-iodophenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]-3-methylaniline](/img/structure/B11536338.png)
![N-benzyl-N-(2-{[(2E)-2-(2-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B11536350.png)
